Compound Description: This compound is a pyrazoline derivative whose crystal structure has been determined. The study focuses on its structural features and does not mention any biological activity. []
Compound Description: SR141716A is a selective antagonist of cannabinoid receptor type 1 (CB1). [, , ] This compound is used to investigate the role of CB1 receptors in various biological processes, such as hypothermia [] and apoptosis. []
Compound Description: This compound belongs to the benzimidazole-condensed ring system and exhibits antineoplastic activity against specific cancer cell lines in vitro. []
Compound Description: This benzimidazole-condensed ring system derivative exhibited potent in vitro antineoplastic activity with selectivity towards specific cancer subpanels. []
Compound Description: WIN 55,212-2 is a synthetic cannabinoid agonist that acts on both CB1 and CB2 receptors. [, , ] Studies demonstrate that this compound induces hypothermia [] and apoptosis in specific cell lines. [, ]
Compound Description: RX 851062 is classified as an inverse agonist at the α2A-adrenoceptor (α2A AR). [] It demonstrates the ability to decrease the constitutive activity of this receptor in specific signaling pathways. []
Compound Description: Classified as a neutral antagonist at α2A AR, RX 851057 blocks the effects of both agonists and inverse agonists at this receptor without exhibiting any intrinsic activity itself. []
Compound Description: RX 821008 acts as a partial agonist at a precoupled state of α2A AR. [] This indicates that it can activate the receptor to a lesser extent compared to full agonists. []
Compound Description: RX 821010 is identified as a high-efficacy agonist at a precoupled state of α2A AR, exhibiting potent activation of this receptor. []
Compound Description: This compound represents an N-aminoimidazolethione derivative. It is specifically excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: Similar to the previous compound, this molecule is also an N-aminoimidazolethione derivative specifically excluded from the patent claiming N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This N-aminoimidazolethione derivative is specifically excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: Another N-aminoimidazolethione derivative specifically excluded from the patent claiming N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This compound is an N-aminoimidazolethione derivative that is explicitly excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This compound is an N-aminoimidazolethione derivative specifically excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This molecule is an N-aminoimidazolethione derivative explicitly excluded from the patent claiming N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This N-aminoimidazolethione derivative is specifically excluded from the patent claiming N-aminoimidazole derivatives as HIV inhibitors. []
4-Methyl-5-phenyl-1-phenylamino-1H-imidazole
Compound Description: This compound represents an N-aminoimidazole derivative explicitly excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This compound is an N-aminoimidazole derivative specifically excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This N-aminoimidazole derivative is specifically excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: Another N-aminoimidazole derivative specifically excluded from the patent claiming N-aminoimidazole derivatives as HIV inhibitors. []
Compound Description: This N-aminoimidazole derivative is explicitly excluded from the patent claiming the use of N-aminoimidazole derivatives as HIV inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.